N-(2-Hydroxypropyl)oleamide N-(2-Hydroxypropyl)oleamide
Brand Name: Vulcanchem
CAS No.: 111-05-7
VCID: VC21013692
InChI: InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-19-20(2)23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10-
SMILES: CCCCCCCCC=CCCCCCCCC(=O)NCC(C)O
Molecular Formula: C21H41NO2
Molecular Weight: 339.6 g/mol

N-(2-Hydroxypropyl)oleamide

CAS No.: 111-05-7

Cat. No.: VC21013692

Molecular Formula: C21H41NO2

Molecular Weight: 339.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Hydroxypropyl)oleamide - 111-05-7

Specification

CAS No. 111-05-7
Molecular Formula C21H41NO2
Molecular Weight 339.6 g/mol
IUPAC Name (Z)-N-(2-hydroxypropyl)octadec-9-enamide
Standard InChI InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-19-20(2)23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10-
Standard InChI Key UDZAXLGLNUMCRX-KHPPLWFESA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)NCC(C)O
SMILES CCCCCCCCC=CCCCCCCCC(=O)NCC(C)O
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)NCC(C)O

Introduction

Chemical Identity and Nomenclature

N-(2-Hydroxypropyl)oleamide is an organic compound derived from oleic acid through amidation with isopropanolamine. It is categorized as an acyclic amide and specifically classified as a fatty acid amide with a hydroxyl functional group. The compound is identified by several key identifiers that facilitate its recognition in scientific and regulatory contexts.

Chemical Identifiers

The compound is primarily identified by its CAS Registry Number 111-05-7, which serves as its unique identifier in chemical databases worldwide . Its IUPAC name is (Z)-N-(2-hydroxypropyl)octadec-9-enamide, which precisely describes its chemical structure. The compound is also registered in the European Inventory of Existing Commercial Chemical Substances (EINECS) with the number 203-828-2 . These identifiers are essential for regulatory compliance and scientific communication.

Synonyms and Alternative Names

N-(2-Hydroxypropyl)oleamide is known by several synonyms in scientific literature and commercial contexts:

  • Oleic monoisopropanolamide

  • Oleic acid monoisopropanolamide

  • Monoisopropanolamine oleic acid amide

  • Oleamide MIPA

  • 9-Octadecenamide,N-(2-hydroxypropyl)

  • 9-Octadecenamide,N-(2-hydroxypropyl)-,(Z)

  • N-(2-Hydroxypropyl)-9-octadecenamide

The variety of names reflects its wide use across different industries and research fields, where different naming conventions may be preferred.

Physical and Chemical Properties

N-(2-Hydroxypropyl)oleamide possesses distinctive physical and chemical properties that determine its behavior in various applications and synthesis processes. A comprehensive understanding of these properties is essential for predicting its interactions and effectiveness in different contexts.

Physical Characteristics

The compound exists as a liquid at standard temperature and pressure. Its physical appearance and handling characteristics make it suitable for various industrial formulations where liquids are preferred for ease of incorporation and processing. The following table summarizes the key physical properties of N-(2-Hydroxypropyl)oleamide:

PropertyValueUnit
Physical StateLiquid-
Density0.911g/cm³
Boiling Point503.6°C (at 760 mmHg)
Flash Point258.4°C
Index of Refraction1.473-
Melting PointNot Available-

These physical parameters indicate a high-boiling, relatively stable compound with moderate density .

Molecular Structure and Properties

The molecular structure of N-(2-Hydroxypropyl)oleamide features an amide linkage between oleic acid and 2-hydroxypropylamine, creating a compound with both lipophilic and hydrophilic characteristics. The molecular formula is C₂₁H₄₁NO₂, corresponding to a molecular weight of 339.556 g/mol .

The structural features include:

  • A long hydrocarbon chain derived from oleic acid

  • A cis-configuration double bond at the 9,10-position

  • An amide linkage (-CONH-)

  • A hydroxyl group (-OH) on the propyl chain

The following table presents the molecular parameters of the compound:

ParameterValueUnit
Molecular FormulaC₂₁H₄₁NO₂-
Molecular Weight339.556g/mol
Exact Mass339.314g/mol
Polar Surface Area (PSA)52.82Ų
LogP6.36120-

The moderately high LogP value indicates significant lipophilicity, while the presence of the hydroxyl group and amide bond provides hydrogen bonding capabilities that enhance its interaction with polar substances . This amphiphilic character makes it valuable in applications requiring surface activity or compatibility with both hydrophilic and lipophilic environments.

Comparison with Related Compounds

Comparing N-(2-Hydroxypropyl)oleamide with structurally related compounds provides valuable insights into structure-activity relationships and potential applications.

Comparison with Other Oleamide Derivatives

Several oleamide derivatives have been synthesized and studied for various applications. For instance, N-(2,3-Dihydroxypropyl)oleamide contains an additional hydroxyl group compared to N-(2-Hydroxypropyl)oleamide . This additional functionality may enhance water solubility and hydrogen bonding capabilities, potentially affecting its biological activity and physicochemical properties.

N-(2-Hydroxyethyl)-N-methyloleamide represents another structural variation, featuring a secondary amide with N-methylation and a shorter hydroxyethyl group instead of hydroxypropyl . Such structural modifications can significantly alter the compound's behavior in biological systems and physical properties.

The following table compares some key features of these related compounds:

CompoundMolecular FormulaKey Structural FeaturesNotable Differences from N-(2-Hydroxypropyl)oleamide
N-(2-Hydroxypropyl)oleamideC₂₁H₄₁NO₂Primary amide, hydroxypropyl groupReference compound
N-(2,3-Dihydroxypropyl)oleamideC₂₁H₄₁NO₃Primary amide, two hydroxyl groupsAdditional hydroxyl group
N-(2-Hydroxyethyl)-N-methyloleamideC₂₁H₄₁NO₂Secondary amide (N-methylated), hydroxyethyl groupN-methylation, shorter alcohol chain
OleamideC₁₈H₃₅NOPrimary amide, no hydroxyl groupLacks hydroxyl functionality

These structural variations lead to differences in physicochemical properties and potentially in biological activities, highlighting the importance of structure-activity relationships in this class of compounds.

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